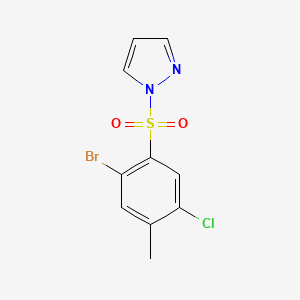![molecular formula C22H16FNO4 B4516250 Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate](/img/structure/B4516250.png)
Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate
Vue d'ensemble
Description
Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate is an organic compound that features a benzyl group attached to an acetate moiety through a 1,2-benzoxazole ring substituted with a 4-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate typically involves the following steps:
Formation of the 1,2-benzoxazole ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a suitable carboxylic acid or its derivative.
Introduction of the 4-fluorophenyl group: This step involves the substitution of a hydrogen atom on the benzoxazole ring with a 4-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Attachment of the benzyl group: The final step involves the esterification of the benzoxazole derivative with benzyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The benzoxazole ring and the benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine: A similar compound with a thiazole ring instead of a benzoxazole ring.
4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.
Uniqueness
Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate is unique due to its specific combination of a benzoxazole ring with a 4-fluorophenyl group and a benzyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
benzyl 2-[[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-17-8-6-16(7-9-17)22-19-11-10-18(12-20(19)28-24-22)26-14-21(25)27-13-15-4-2-1-3-5-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBXQYAMUYHEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(acetylamino)phenyl]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4516181.png)
![N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B4516185.png)
![2-[(furan-2-ylmethyl)amino]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B4516193.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4516198.png)
![4-(1-piperidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4516203.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B4516208.png)
![({[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid](/img/structure/B4516214.png)
![4-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]butan-1-one](/img/structure/B4516224.png)
![3-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4516225.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-4-ylquinoline](/img/structure/B4516257.png)

